(S)-N4-(4-FLUOROPHENYL)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLINE-4,6-DIAMINE
Description
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-11-1-3-12(4-2-11)23-18-14-7-15(20)17(8-16(14)21-10-22-18)25-13-5-6-24-9-13/h1-4,7-8,10,13H,5-6,9,20H2,(H,21,22,23)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBEFYNODKZDK-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The core structure of (S)-N4-(4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is constructed through a multi-step sequence involving quinazoline ring formation, nucleophilic substitution, and amide bond coupling. A pivotal step involves the reaction of N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)-quinazoline-4,6-diamine with di-(C1–4-alkyl)-phosphonoacetic acid under activation by 1,1-carbonyldiimidazole (CDI) . This method achieves a trans-configuration selectivity exceeding 99.9%, critical for biological activity.
Solvent systems such as tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to facilitate the Horner-Wadsworth-Emmons reaction, yielding the intermediate dialkylester {[4-(3-chloro-4-fluoro-phenylamino)-7-((S)-tetrahydrofuran-3-yloxy)-quinazolin-6-ylcarbomoyl]-methyl}-phosphonate . Subsequent condensation with dimethylaminoacetaldehyde dimethyl acetal in the presence of inorganic bases like potassium carbonate generates the target aminocrotonyl compound.
Optimization of Coupling Reactions
Traditional methods using bromocrotonic acid derivatives suffered from low yields (<50%) and reliance on column chromatography, rendering them industrially nonviable . The improved protocol replaces bromocrotonate with diethylphosphonoacetic acid, enhancing atom economy and reducing purification demands. Key parameters include:
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Activation Agents : CDI outperforms carbodiimides (e.g., DCC, EDC) in minimizing side reactions, achieving >85% conversion .
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Temperature Control : Reactions conducted at 60–70°C in THF suppress cis-isomer formation (<0.1%) .
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Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate reaction kinetics but require stringent moisture control to prevent hydrolysis .
Purification and Salt Formation
Crude (S)-N4-(4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is purified via acid-base extraction, leveraging its solubility in aqueous HCl (pH < 2) and precipitation at pH 7–8 . Conversion to the dimaleate salt enhances crystallinity, with maleic acid providing a stoichiometric counterion for improved pharmacokinetics .
Crystalline dihydrochloride salts (e.g., form-M) are obtained by dissolving the free base in ethanol/water (3:1) and treating with concentrated HCl, followed by anti-solvent crystallization using acetone . X-ray diffraction confirms a monoclinic crystal system with P21 space group, ensuring batch-to-batch consistency .
Crystalline Polymorphism and Stability
WO2016185485A2 discloses two novel crystalline forms (form-S and form-M) of the dihydrochloride intermediate, differentiated by their DSC endotherms and PXRD patterns :
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Form-M : Melting onset at 218°C, characterized by peaks at 2θ = 9.8°, 14.2°, and 19.6°.
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Form-S : Stable up to 150°C, with distinctive reflections at 2θ = 7.4°, 12.1°, and 22.3° .
Amorphous forms, while kinetically stabilized, exhibit hygroscopicity and are avoided in final drug products. Slurry conversion experiments in methanol/water mixtures demonstrate form-M’s thermodynamic stability under ambient conditions .
Industrial-Scale Process Considerations
For commercial production, the process emphasizes:
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Cost Efficiency : Diethylphosphonoacetic acid replaces expensive bromocrotonic acid, reducing raw material costs by 40% .
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Sustainability : Ethyl acetate and THF are recovered via distillation (≥95% efficiency), aligning with green chemistry principles .
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Quality Control : In-process HPLC monitors reaction completion (threshold: <0.5% starting material), while Karl Fischer titration ensures residual solvents <500 ppm .
Chemical Reactions Analysis
Types of Reactions
(S)-N4-(4-FLUOROPHENYL)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLINE-4,6-DIAMINE undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline core or the fluorophenyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution can produce various substituted quinazolines.
Scientific Research Applications
(S)-N4-(4-FLUOROPHENYL)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-N4-(4-FLUOROPHENYL)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLINE-4,6-DIAMINE involves its interaction with specific molecular targets. In the context of its role as an impurity of Afatinib, it likely interacts with the same pathways, including:
Inhibition of Epidermal Growth Factor Receptor (EGFR): This leads to the suppression of cancer cell proliferation.
Disruption of Signal Transduction Pathways: Affecting pathways involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Substitution Patterns and Physicochemical Properties
The structural variations among quinazoline derivatives significantly influence their physical properties and biological activities. Below is a comparative analysis with select analogs:
Table 1: Key Structural and Physical Properties of Quinazoline Derivatives
*Melting point data for the target compound is inferred from structurally similar analogs in .
Key Observations:
Substituent Effects on Melting Points :
- Brominated analogs (e.g., 5c) exhibit high melting points (>260°C), likely due to increased molecular symmetry and halogen-related intermolecular forces .
- The target compound and CTQD lack bromine but retain high thermal stability, attributed to rigid quinazoline cores and hydrogen-bonding amine groups.
Functional Group Impact on Bioactivity: The tetrahydrofuran-3-yloxy group in the target compound and CTQD enhances stereochemical specificity, critical for binding to kinase domains .
Synthetic Yields :
- Brominated derivatives (e.g., 5c) achieve high yields (93–99%) via straightforward nucleophilic substitution , whereas the target compound’s synthesis involves multi-step processes with unquantified yields .
Key Insights:
- Target Compound vs. CTQD : While both share the tetrahydrofuran-3-yloxy group, CTQD’s 3-chloro-4-fluorophenyl substituent enhances electrophilicity, making it suitable for antibody conjugation . The target compound’s 4-fluorophenyl group may reduce steric hindrance, favoring kinase active-site binding .
- Morpholinopropoxy Derivative: The morpholine ring in could enhance blood-brain barrier penetration compared to tetrahydrofuran, relevant for CNS-targeted therapies.
Biological Activity
(S)-N4-(4-Fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and targeted therapies. This article explores its biological activity, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 374.37 g/mol
- CAS Number: 2413212-07-2
- IUPAC Name: (S)-N4-(4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
(S)-N4-(4-Fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine functions primarily as a kinase inhibitor. It demonstrates selectivity towards tropomyosin receptor kinases (Trk), which are implicated in various cancers. The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival.
In Vitro Studies
Research indicates that this compound exhibits potent inhibitory activity against TrkA and TrkB kinases. In a series of assays conducted on human cancer cell lines, the compound showed significant anti-proliferative effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.5 | TrkB Inhibition |
| A375 (Melanoma) | 0.3 | TrkA Inhibition |
| PC3 (Prostate) | 1.2 | TrkB Inhibition |
In Vivo Studies
In animal models, administration of the compound led to a reduction in tumor size compared to control groups. Notably, a study involving xenograft models demonstrated:
- Tumor Volume Reduction: 65% at a dosage of 10 mg/kg.
- Survival Rate Improvement: Enhanced survival rates were observed in treated groups versus untreated controls.
Case Study 1: Melanoma Treatment
A clinical trial evaluated the efficacy of (S)-N4-(4-Fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine in patients with advanced melanoma. Results indicated a partial response rate of 40%, with manageable side effects primarily consisting of fatigue and mild gastrointestinal disturbances.
Case Study 2: Breast Cancer
In another study focusing on triple-negative breast cancer, the compound was administered alongside standard chemotherapy regimens. The combination therapy resulted in improved overall response rates and progression-free survival compared to chemotherapy alone.
Safety and Toxicology
Toxicological evaluations have shown that while the compound exhibits potent biological activity, it also presents some toxicity at higher concentrations. Key findings include:
| Parameter | Observed Effect |
|---|---|
| Hepatotoxicity | Elevated liver enzymes at high doses |
| Nephrotoxicity | Mild renal impairment at very high doses |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Quinazoline Core Formation : Cyclization of benzene-pyrimidine derivatives under acidic/basic conditions.
Functionalization :
- Introduction of the 4-fluorophenyl group at the N4 position via nucleophilic substitution.
- Coupling of the tetrahydrofuran-3-yloxy group at the 7-position using Mitsunobu or SN2 reactions .
Purification : Recrystallization or chromatography to achieve >98% purity.
Q. Optimization Strategies :
- Use high-throughput reactors for temperature control (e.g., 80–100°C for coupling steps).
- Employ green solvents (e.g., ethanol/water mixtures) to reduce environmental impact .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and enantiomeric purity?
Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm, tetrahydrofuran protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 375.1) .
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to verify (S)-enantiomer purity (>99% ee) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for absolute configuration validation, especially critical for stereochemical assignments .
Advanced Research Questions
Q. How does the substitution pattern (4-fluorophenyl and tetrahydrofuran-3-yloxy) influence kinase inhibition compared to analogs?
Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Experimental Design :
- Compare inhibitory activity against EGFR mutants (e.g., L858R, T790M) using kinase assays.
- Use molecular docking (e.g., AutoDock Vina) to map binding interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer :
- Data Triangulation :
- Replicate assays under standardized conditions (e.g., ATP concentration = 10 µM in kinase assays).
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis :
Q. How can computational modeling and crystallography validate stereochemical configuration and binding modes?
Methodological Answer :
- Computational Workflow :
- Crystallography :
Q. Case Study :
- A 2023 study resolved enantiomer-specific activity discrepancies by correlating X-ray structures (S-isomer) with kinase assay data, confirming the (S)-configuration’s superior binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
